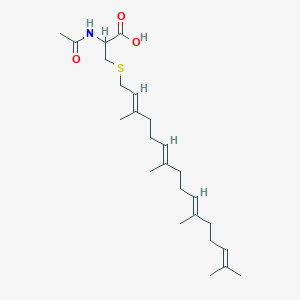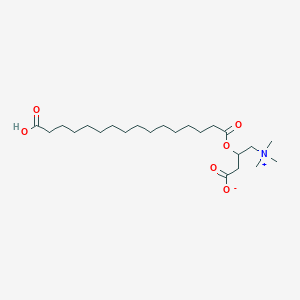
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester, also known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPE is a derivative of benzophenone and has a unique structure that makes it a promising candidate for use as a photo-initiator in the field of polymer chemistry. In
Scientific Research Applications
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been extensively studied for its potential applications in various fields, including polymer chemistry, photobiology, and material science. In polymer chemistry, 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been used as a photo-initiator in the synthesis of various types of polymers, including polyurethanes, polyacrylates, and polycarbonates. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been used in the fabrication of photonic crystals, which have potential applications in optical communications and sensing.
Mechanism Of Action
The mechanism of action of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves its ability to absorb light energy and transfer it to a reactive species, which initiates polymerization. When 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is exposed to UV light, it undergoes a photochemical reaction that generates a triplet excited state. This excited state then reacts with a co-initiator, which generates free radicals that initiate polymerization.
Biochemical And Physiological Effects
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been shown to have low skin sensitization potential, making it a promising candidate for use in medical devices and other applications that require biocompatibility.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its high photochemical efficiency, which makes it an effective photo-initiator for polymerization reactions. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its limited solubility in many solvents, which can make it difficult to incorporate into certain types of polymers.
Future Directions
There are several potential future directions for research on 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. Another area of interest is the investigation of new applications for 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in fields such as biomedicine and optoelectronics. Additionally, the development of new types of co-initiators that can be used in conjunction with 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester could lead to the development of new types of polymers with unique properties.
Synthesis Methods
The synthesis of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves the reaction of 2-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester compound. This synthesis method has been well established in the literature and has been used to produce 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in large quantities for scientific research.
properties
CAS RN |
130627-14-4 |
|---|---|
Product Name |
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester |
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate |
InChI |
InChI=1S/C21H17NO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14,22H2 |
InChI Key |
WRDRNNKQEWQAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)





![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)